

Application Note: Spectrofluorimetric Determination of (+)-Galanthamine HBr in Pharmaceutical Formulations

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Compound of Interest

Compound Name: (+)-Galanthamine HBr

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Abstract

This application note details a simple, rapid, and sensitive spectrofluorimetric method for the quantitative determination of (+)-Galanthamine Hydrobromide (HBr) in bulk drug and pharmaceutical formulations. The method is based on the native fluorescence of Galanthamine HBr in distilled water, offering a straightforward and cost-effective analytical approach. The procedure has been validated for accuracy, precision, linearity, and sensitivity, demonstrating its suitability for routine quality control analysis.

Introduction

(+)-Galanthamine HBr is a reversible, competitive acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. While various methods like HPLC exist, spectrofluorimetry offers a desirable alternative due to its inherent sensitivity, simplicity, and lower operational cost.[3] This note provides a detailed protocol for the spectrofluorimetric analysis of Galanthamine HBr.

Principle

Galanthamine HBr exhibits native fluorescence when excited at a specific wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte

over a defined range. This relationship forms the basis for its quantitative determination. The analysis is performed in distilled water, which serves as a non-interfering solvent.^{[1][4]}

Instrumentation and Reagents

- Instrumentation: A spectrofluorometer equipped with a Xenon lamp and quartz cuvettes is required.
- Reagents and Materials:
 - **(+)-Galanthamine HBr** reference standard
 - Distilled water
 - Volumetric flasks (10 mL, 50 mL, 100 mL)
 - Pipettes
 - Whatman filter paper
 - Sonicator

Experimental Protocol

A detailed workflow for the spectrofluorimetric determination of Galanthamine HBr is provided below.

Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Galanthamine HBr powder and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of distilled water, shake to dissolve, and then dilute to the mark with distilled water. Sonicate for 3 minutes to ensure complete dissolution.^[1]
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.^[1]

- Calibration Standards (2-14 $\mu\text{g/mL}$): Prepare a series of calibration standards by appropriately diluting the working standard solution with distilled water.

Sample Preparation (from Tablets)

- Weigh and finely powder 20 tablets to determine the average tablet weight.^[1]
- Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of Galanthamine HBr (e.g., for a 4 mg/tablet claim) and transfer it to a 100 mL volumetric flask.^[1]
- Add approximately 50 mL of distilled water and sonicate for 30 minutes to facilitate the extraction of the drug.^[1]
- Dilute the solution to 100 mL with distilled water and mix well.^[1]
- Filter the resulting solution through Whatman filter paper.^[1]
- Further dilute the filtrate with distilled water to achieve a final concentration within the linear range of the calibration curve (e.g., 6 $\mu\text{g/mL}$).^[1]

Spectrofluorimetric Analysis

- Set the excitation wavelength of the spectrofluorometer to 282 nm and the emission wavelength to 607 nm.^{[1][4][5]}
- Measure the fluorescence intensity of the blank (distilled water), calibration standards, and the prepared sample solutions.
- Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the calibration standards.
- Determine the concentration of Galanthamine HBr in the sample solution from the calibration curve using the linear regression equation.^[5]

Method Validation Summary

The described method has been validated according to established analytical guidelines, with the key performance parameters summarized in the tables below.

Table 1: Optical Characteristics and Method Validation Parameters

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	282 nm	[1][3][5]
Emission Wavelength (λ_{em})	607 nm	[1][3][5]
Linearity Range	2–14 $\mu\text{g/mL}$	[1][4][5]
Regression Equation	$Y = 62.536X + 33.037$	[5]
Correlation Coefficient (r^2)	0.9999	[1][4][5]
Limit of Detection (LOD)	0.29 $\mu\text{g/mL}$	[1][4][5]
Limit of Quantitation (LOQ)	0.89 $\mu\text{g/mL}$	[1][4][5]

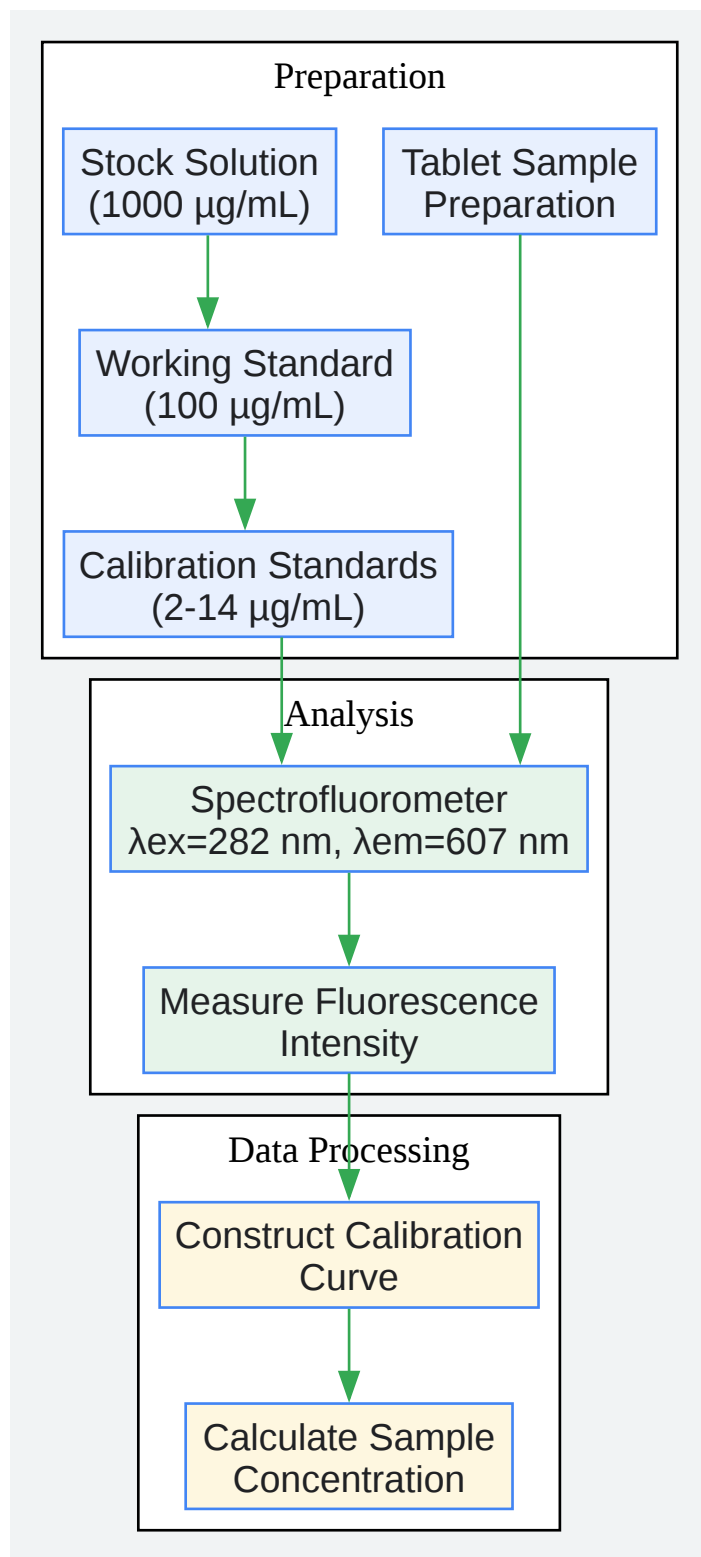
Table 2: Accuracy (Recovery) Study

Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery	Reference
4	3.98	99.50	[1]
8	7.85	98.12	[1]
12	11.96	99.67	[1]
Mean % Recovery	99.10		

Table 3: Precision Study

Concentration ($\mu\text{g/mL}$)	Intraday Precision (%RSD, n=3)	Interday Precision (%RSD, n=3)	Reference
4	0.35	0.46	[1]
8	0.21	0.22	[1]
12	0.18	0.13	[1]

Visualizations



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Caption: Experimental workflow for Galanthamine HBr determination.

Conclusion

The spectrofluorimetric method presented is simple, accurate, precise, and sensitive for the determination of **(+)-Galanthamine HBr** in pharmaceutical dosage forms.[1][4] The method does not require elaborate sample preparation or expensive reagents, making it a highly suitable and efficient tool for routine quality control laboratories. The validation data confirms that the method's performance is well within the acceptable limits for pharmaceutical analysis.

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